molecular formula C12H18O3 B146499 Adamantane-1,3-diol Monoacetate CAS No. 56137-59-8

Adamantane-1,3-diol Monoacetate

Cat. No.: B146499
CAS No.: 56137-59-8
M. Wt: 210.27 g/mol
InChI Key: HUJWKUYIFQXZEA-UHFFFAOYSA-N
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Description

Adamantane-1,3-diol Monoacetate is a derivative of adamantane, a polycyclic hydrocarbon known for its unique cage-like structure. This compound is characterized by the presence of a hydroxyl group at the first position and an acetoxy group at the third position of the adamantane skeleton. The molecular formula of this compound is C12H18O3, and it has a molecular weight of 210.27 g/mol .

Future Directions

Adamantane derivatives, such as 1-Hydroxy-3-acetoxyadamantane, have potential for future research due to their unique structural and chemical properties. They could be explored further in the fields of medicinal chemistry, catalyst development, and nanomaterials . Additionally, the development of new synthesis methods and the study of their mechanisms of action could be valuable areas of future research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Adamantane-1,3-diol Monoacetate can be synthesized through various methods. One common approach involves the acetylation of 1-hydroxyadamantane using acetic anhydride in the presence of a catalyst such as sulfuric acid . The reaction typically proceeds under mild conditions, yielding the desired product with high purity.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: Adamantane-1,3-diol Monoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 1-acetoxyadamantanone, while reduction of the acetoxy group can produce 1,3-dihydroxyadamantane.

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its balanced hydrophilic and lipophilic properties, which can enhance its bioavailability and versatility in various applications. Its unique structure allows for selective functionalization, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

(3-hydroxy-1-adamantyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c1-8(13)15-12-5-9-2-10(6-12)4-11(14,3-9)7-12/h9-10,14H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUJWKUYIFQXZEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC12CC3CC(C1)CC(C3)(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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